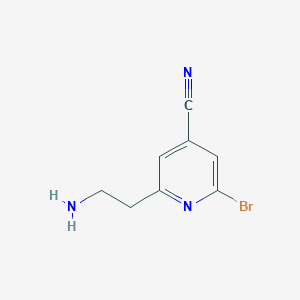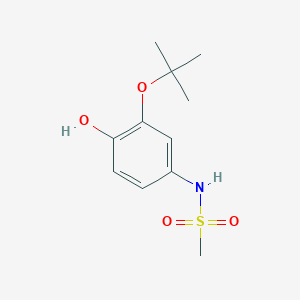
5-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)benzamide is an organic compound characterized by the presence of a cyclopropoxy group, a dimethylamino group, and a trifluoromethyl group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(trifluoromethyl)benzoic acid, cyclopropanol, and N,N-dimethylamine.
Formation of Intermediate: The 2-(trifluoromethyl)benzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Cyclopropylation: The acid chloride is then reacted with cyclopropanol in the presence of a base such as triethylamine (TEA) to form the cyclopropoxy intermediate.
Amidation: Finally, the cyclopropoxy intermediate is reacted with N,N-dimethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or thiobenzamides.
科学的研究の応用
5-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets are still under investigation.
類似化合物との比較
Similar Compounds
5-Cyclopropylmethoxy-N,N-dimethyl-2-(trifluoromethyl)benzamide: Similar structure with a cyclopropylmethoxy group instead of a cyclopropoxy group.
2-(Trifluoromethyl)benzamide: Lacks the cyclopropoxy and dimethylamino groups.
N,N-Dimethyl-2-(trifluoromethyl)benzamide: Lacks the cyclopropoxy group.
Uniqueness
5-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)benzamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties
特性
分子式 |
C13H14F3NO2 |
|---|---|
分子量 |
273.25 g/mol |
IUPAC名 |
5-cyclopropyloxy-N,N-dimethyl-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C13H14F3NO2/c1-17(2)12(18)10-7-9(19-8-3-4-8)5-6-11(10)13(14,15)16/h5-8H,3-4H2,1-2H3 |
InChIキー |
UMFBOXXKBLUJRO-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)OC2CC2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Chloro-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine](/img/structure/B14845379.png)
![Benzyl ([4-formyl-6-(trifluoromethyl)pyrimidin-2-YL]methyl)carbamate](/img/structure/B14845380.png)







![6-Chloro-3-(chloromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14845425.png)


